Cas no 1782405-28-0 (1-propyl-1,7-diazaspiro4.4nonane)

1-propyl-1,7-diazaspiro4.4nonane 化学的及び物理的性質
名前と識別子
-
- 1-Propyl-1,7-diazaspiro[4.4]nonane
- EN300-1273836
- 1782405-28-0
- 1,7-Diazaspiro[4.4]nonane, 1-propyl-
- 1-propyl-1,7-diazaspiro4.4nonane
-
- インチ: 1S/C10H20N2/c1-2-7-12-8-3-4-10(12)5-6-11-9-10/h11H,2-9H2,1H3
- InChIKey: INZIUMDUAVNAOT-UHFFFAOYSA-N
- ほほえんだ: N1(CCC)CCCC21CNCC2
計算された属性
- せいみつぶんしりょう: 168.162648646g/mol
- どういたいしつりょう: 168.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 0.98±0.1 g/cm3(Predicted)
- ふってん: 218.1±8.0 °C(Predicted)
- 酸性度係数(pKa): 10.72±0.20(Predicted)
1-propyl-1,7-diazaspiro4.4nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273836-10000mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 10000mg |
$3315.0 | 2023-10-02 | ||
Enamine | EN300-1273836-1.0g |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1273836-5000mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 5000mg |
$2235.0 | 2023-10-02 | ||
Enamine | EN300-1273836-50mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 50mg |
$647.0 | 2023-10-02 | ||
Enamine | EN300-1273836-500mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 500mg |
$739.0 | 2023-10-02 | ||
Enamine | EN300-1273836-1000mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 1000mg |
$770.0 | 2023-10-02 | ||
Enamine | EN300-1273836-2500mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 2500mg |
$1509.0 | 2023-10-02 | ||
Enamine | EN300-1273836-100mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 100mg |
$678.0 | 2023-10-02 | ||
Enamine | EN300-1273836-250mg |
1-propyl-1,7-diazaspiro[4.4]nonane |
1782405-28-0 | 250mg |
$708.0 | 2023-10-02 |
1-propyl-1,7-diazaspiro4.4nonane 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
1-propyl-1,7-diazaspiro4.4nonaneに関する追加情報
Introduction to 1-propyl-1,7-diazaspiro[4.4]nonane (CAS No. 1782405-28-0) in Modern Chemical Research
1-propyl-1,7-diazaspiro[4.4]nonane, identified by the chemical abstracts service number 1782405-28-0, is a compound of significant interest in the realm of medicinal chemistry and pharmacology. This spirocyclic diamine derivative has garnered attention due to its unique structural framework and potential biological activities. The spirocyclic core, consisting of a nitrogen-containing heterocycle linked to a nonane backbone, presents a promising scaffold for the development of novel therapeutic agents. The presence of both propyl and amino functional groups further enhances its versatility, making it a valuable candidate for further investigation.
The compound's structure is characterized by a rigid spiro configuration, which can influence its conformational flexibility and interactions with biological targets. This rigidity may be exploited to design molecules with improved binding affinity and selectivity. In recent years, spirocyclic compounds have emerged as a class of molecules with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The nitrogen atoms in 1-propyl-1,7-diazaspiro[4.4]nonane provide multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific applications.
One of the most compelling aspects of 1-propyl-1,7-diazaspiro[4.4]nonane is its potential as a precursor for more complex derivatives. By modifying the propyl group or introducing additional functional groups at the nitrogen atoms, researchers can generate a library of analogs with tailored biological activities. For instance, substitution at the amino positions could lead to peptidomimetics or kinase inhibitors, while alterations at the propyl moiety might yield compounds with enhanced solubility or metabolic stability.
Recent studies have highlighted the importance of spirocyclic diamines in drug discovery. These compounds often exhibit favorable pharmacokinetic profiles due to their reduced polarity and improved oral bioavailability. The spirocyclic structure also tends to confer stability against metabolic degradation, which is crucial for long-term therapeutic efficacy. 1-propyl-1,7-diazaspiro[4.4]nonane fits well within this paradigm, offering a scaffold that could be optimized for various therapeutic indications.
In the context of medicinal chemistry, the synthesis of 1-propyl-1,7-diazaspiro[4.4]nonane represents an achievement in organic synthesis methodology. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Advances in transition metal-catalyzed reactions have made it possible to construct such complex molecules more efficiently than ever before. These synthetic strategies not only facilitate the preparation of 1-propyl-1,7-diazaspiro[4.4]nonane but also provide insights into general methodologies applicable to other spirocyclic compounds.
The biological evaluation of 1-propyl-1,7-diazaspiro[4.4]nonane has begun to reveal its potential as a pharmacological tool. Initial assays suggest that this compound may interact with various targets, including enzymes and receptors involved in signal transduction pathways. For example, modifications at the nitrogen atoms could modulate its binding affinity for protein kinases or G-protein coupled receptors (GPCRs). Such interactions are critical for drugs targeting diseases like cancer, inflammation, and neurological disorders.
One particularly exciting area of research is the use of 1-propyl-1,7-diazaspiro[4.4]nonane as a lead compound for drug development against CNS disorders. Spirocyclic diamines have shown promise in preclinical models as potential treatments for conditions such as depression and epilepsy. The rigid framework of 1-propyl-1,7-diazaspiro[4.4]nonane may facilitate optimal binding to CNS receptors while minimizing off-target effects. Further investigation into its pharmacological profile could uncover new therapeutic strategies.
The compound's chemical properties also make it an interesting candidate for material science applications beyond pharmaceuticals. Its unique structure and conformational behavior could be exploited in the design of supramolecular assemblies or functional materials. For instance, self-assembling structures based on spirocyclic diamines might exhibit novel optical or electronic properties useful in nanotechnology.
In conclusion,1-propyl-1,7-diazaspiro[4.4]nonane (CAS No. 1782405-28-0) represents a significant advancement in chemical research with broad implications for drug discovery and material science。 Its unique structural features offer opportunities for designing molecules with tailored biological activities。 As research continues,this compound is likely to play an increasingly important role in developing innovative therapeutic agents and functional materials。 The ongoing exploration of its synthetic pathways and biological effects underscores its importance as a subject of scientific inquiry。
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